molecular formula C22H22N4O5 B2557596 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251606-35-5

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2557596
CAS No.: 1251606-35-5
M. Wt: 422.441
InChI Key: ISHMFTFTSAPHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H22N4O5 and its molecular weight is 422.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O4C_{18}H_{20}N_4O_4, and its structure features two oxadiazole rings which are significant in contributing to its biological properties. The presence of trimethoxyphenyl and dimethylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) assays have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. The specific MIC values for this compound are yet to be published but are anticipated to be comparable to other known oxadiazoles .

Anticancer Activity

The compound has been evaluated for its anticancer potential:

  • Cell Viability Assays : Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. The specific effects of this compound on cell lines such as HeLa or MCF-7 should be investigated further to establish IC50 values and mechanisms of action.

Anti-inflammatory Activity

Oxadiazoles are also noted for their anti-inflammatory properties:

  • In vitro assays have shown that certain oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines. The exact impact of this compound on inflammatory pathways remains to be fully elucidated but could provide insights into its therapeutic potential in inflammatory diseases.

The biological activity of this compound is likely mediated through multiple pathways:

  • Receptor Interaction : Oxadiazoles may interact with various receptors in the body influencing signaling pathways related to inflammation and cell proliferation.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

Research Findings

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed potential anticancer effects in vitro with significant cell line inhibition.
Investigated anti-inflammatory properties with promising results in cytokine modulation.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of various oxadiazole derivatives against resistant bacterial strains. The results suggested that modifications at the phenyl ring could enhance activity.
  • Cancer Cell Line Studies : Research conducted on a series of oxadiazole compounds revealed that those with specific substitutions showed increased cytotoxicity against breast cancer cells. The study emphasizes structure-activity relationships (SAR) that could guide future drug design.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-12-6-13(2)8-15(7-12)22-25-24-19(30-22)11-18-23-21(26-31-18)14-9-16(27-3)20(29-5)17(10-14)28-4/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHMFTFTSAPHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.